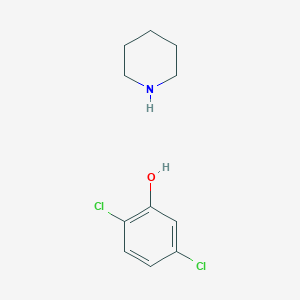
2,5-Dichlorophenol;piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Direct Oxidation Method: This method involves the direct oxidation of p-dichlorobenzene using hydrogen peroxide as the oxidant. Iron powder is used as a catalyst, and acetic acid serves as the solvent. The optimal reaction conditions are a temperature of 60°C and a reaction time of 2.5 hours.
Friedel-Crafts Acylation: This method starts with p-dichlorobenzene and acetyl chloride in the presence of aluminum trichloride to obtain 2,5-dichloroacetophenone.
Diazotization and Hydrolysis: This process uses 2,5-dichloroaniline as the starting material, which undergoes diazotization followed by hydrolysis to yield 2,5-Dichlorophenol.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2,5-Dichlorophenol can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert 2,5-Dichlorophenol into less chlorinated phenols.
Substitution: Halogen atoms in 2,5-Dichlorophenol can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iron powder as a catalyst, and acetic acid as a solvent.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Various oxidized phenolic compounds.
Reduction: Less chlorinated phenols.
Substitution: Phenolic compounds with substituted functional groups.
Scientific Research Applications
2,5-Dichlorophenol and piperidine have numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Dichlorophenol involves its interaction with cellular components, leading to various physiological effects. Piperidine, on the other hand, acts on multiple molecular targets and pathways, including the NF-κB and PI3K/Akt signaling pathways, which are involved in cancer progression . Piperidine also exhibits antioxidant, anti-inflammatory, and bioavailability-enhancing properties .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichlorophenol
- 2,4-Dichlorophenol
- 2,6-Dichlorophenol
- 3,4-Dichlorophenol
- 3,5-Dichlorophenol
Uniqueness
2,5-Dichlorophenol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Piperidine’s six-membered ring structure with a nitrogen atom makes it a versatile building block in organic synthesis and drug design .
Properties
CAS No. |
681440-51-7 |
|---|---|
Molecular Formula |
C11H15Cl2NO |
Molecular Weight |
248.15 g/mol |
IUPAC Name |
2,5-dichlorophenol;piperidine |
InChI |
InChI=1S/C6H4Cl2O.C5H11N/c7-4-1-2-5(8)6(9)3-4;1-2-4-6-5-3-1/h1-3,9H;6H,1-5H2 |
InChI Key |
XFDSEEOTTYEANR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNCC1.C1=CC(=C(C=C1Cl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


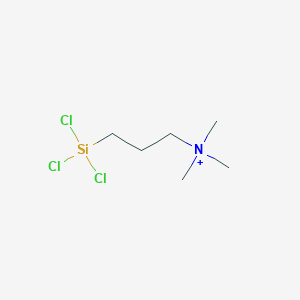
![Pyridine, 4-[4-(4-fluorophenyl)-5-methyl-3-isoxazolyl]-](/img/structure/B12520976.png)
![2,2',2''-(Benzene-1,3,5-triyl)tris[5-(2-phenylethenyl)-1,3,4-oxadiazole]](/img/structure/B12520981.png)
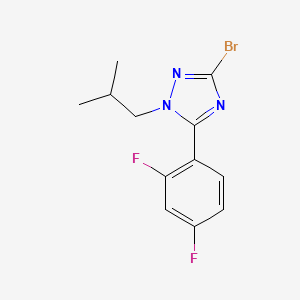
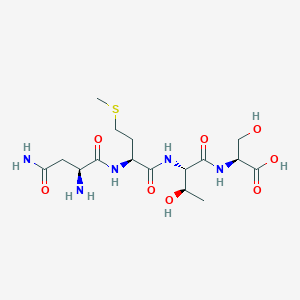
![Phosphine, [(1,1-dimethylethyl)dimethylsilyl]diphenyl-](/img/structure/B12520998.png)
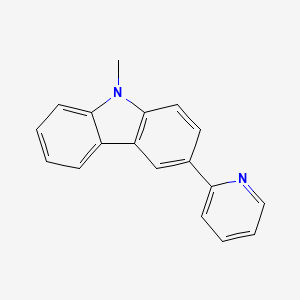
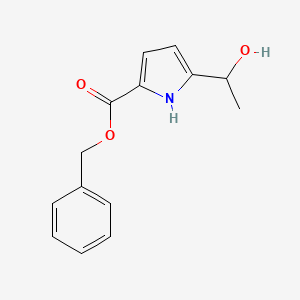
![Benzamide, N-[[(4-methoxyphenyl)amino]-1-piperidinylmethylene]-](/img/structure/B12521026.png)

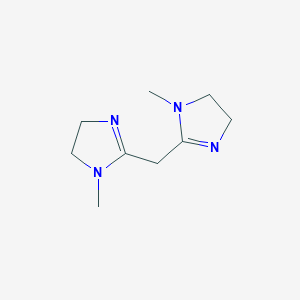
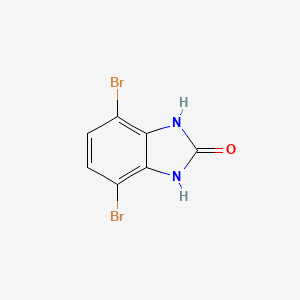
![1-[2-(Naphthalen-2-yl)ethenyl]azulene](/img/structure/B12521054.png)
![1,7-Dioxa-6-silaspiro[5.5]undecane](/img/structure/B12521064.png)
